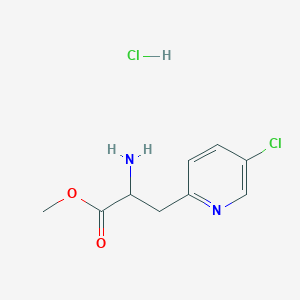

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride

Description

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride (CAS: 1810074-86-2) is an amino acid ester hydrochloride derivative featuring a 5-chloropyridin-2-yl substituent. The compound is synthesized via esterification of the corresponding amino acid using thionyl chloride (SOCl₂) in methanol, a method widely employed for preparing amino acid methyl ester hydrochlorides . The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C9H12Cl2N2O2 |

|---|---|

Molecular Weight |

251.11 g/mol |

IUPAC Name |

methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H |

InChI Key |

QPKJLMVYNDVQNM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis typically starts from commercially available 5-chloropyridine-2-carboxylic acid and involves:

- Esterification: Conversion of 5-chloropyridine-2-carboxylic acid to methyl 5-chloropyridine-2-carboxylate via reaction with methanol under acid catalysis.

- Amidation / Amination: Coupling the ester intermediate with an amino acid derivative such as 2-amino-3-hydroxypropanoic acid to introduce the amino group at the 2-position.

- Salt Formation: Conversion to the hydrochloride salt to improve stability and handling.

This pathway is adaptable for both laboratory-scale and industrial production, with optimization for yield and purity.

Detailed Stepwise Synthesis

Enantiomeric Purity and Stereoselective Synthesis

Achieving high enantiomeric purity is critical for biological activity. Methods include:

- Asymmetric Catalysis: Use of chiral catalysts such as rhodium or ruthenium complexes to hydrogenate α,β-unsaturated precursors, enabling stereoselective formation of the (S)- or (R)-enantiomer.

- Enzymatic Resolution: Application of lipases or esterases to resolve racemic mixtures under mild, scalable conditions.

- Diastereomeric Salt Crystallization: Formation of salts with chiral acids (e.g., tartaric acid) to separate enantiomers based on solubility differences.

Industrial Scale Considerations

- Continuous Flow Reactors: Employed to improve reaction control, safety, and scalability.

- Catalyst Optimization: High-throughput screening identifies robust catalysts for improved yield and purity.

- Process Optimization: Temperature, solvent choice, and reaction time are optimized for maximum efficiency and minimal by-products.

Research Outcomes and Data Analysis

Chemical and Physical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C9H12Cl2N2O2 (hydrochloride salt) |

| Molecular Weight | ~251.11 g/mol |

| IUPAC Name | Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride |

| CAS Number | 1810074-86-2 |

| Structure | Pyridine ring with chlorine at 5-position; amino group at 2-position of propanoate |

Biological Activity Correlation with Preparation Purity

High purity and stereochemical integrity are essential for biological activity, including:

- Anticancer Activity: Inhibition of dihydrofolate reductase (DHFR) and protein arginine methyltransferase 5 (PRMT5), leading to tumor growth suppression.

- Neuroprotective Effects: Modulation of neurotransmitter systems and neuroinflammation, linked to the pyridine moiety.

- Enzyme Inhibition: Interaction with methyltransferases and other enzymes critical in gene regulation.

Case Study: Efficacy in Cancer Models

- Dose-dependent inhibition of cancer cell proliferation observed in vitro.

- Enantiomerically pure samples demonstrate higher efficacy, underscoring the importance of stereoselective synthesis.

Stock Solution Preparation and Formulation

For experimental use, detailed protocols for preparing stock solutions and in vivo formulations are established to ensure compound stability and bioavailability.

| Stock Solution Concentration | Volume for 1 mg Sample (mL) | Volume for 5 mg Sample (mL) | Volume for 10 mg Sample (mL) |

|---|---|---|---|

| 1 mM | 3.9823 | 19.9116 | 39.8232 |

| 5 mM | 0.7965 | 3.9823 | 7.9646 |

| 10 mM | 0.3982 | 1.9912 | 3.9823 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS: 64282-12-8)

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Molecular Weight : 233.67 g/mol

- Key Differences: Replaces the 5-chloropyridin-2-yl group with a 4-fluorophenyl ring. The phenyl ring lacks the nitrogen atom present in pyridine, reducing basicity .

Methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate Hydrochloride (CAS: 1391453-81-8)

- Molecular Formula: C₁₀H₁₂BrClFNO₂

- Molecular Weight : 312.56 g/mol

- Key Differences : Incorporates a bromine and fluorine on the phenyl ring, increasing steric bulk and lipophilicity. The halogen positioning may influence metabolic stability in drug design .

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS: 1956319-58-6)

- Molecular Formula : C₉H₁₂Cl₂N₂O₂

- Molecular Weight : 263.12 g/mol

- Key Differences: Features a 3-chloropyridin-4-yl group instead of 5-chloropyridin-2-yl. The ethyl ester (vs. methyl) slightly increases lipophilicity .

Core Structural Modifications

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic Acid Hydrochloride (CAS: 1955540-03-0)

- Molecular Formula : C₈H₁₀Cl₂N₂O₂

- Molecular Weight : 237.09 g/mol

- Key Differences: Replaces the propanoate backbone with an acetic acid derivative and introduces a methylamino group. This modification reduces steric hindrance and alters acidity, impacting solubility and reactivity .

Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate Hydrochloride (CAS: 5619-10-3)

Functional Implications

- Chloropyridine vs.

- Ester Group : Methyl esters are generally more hydrolytically stable than ethyl esters, favoring prolonged activity in vivo .

Biological Activity

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, neuroprotective effects, and potential therapeutic applications, supported by detailed research findings and comparative analyses.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₂ClN₂O₂ and a molecular weight of 251.11 g/mol. It features a pyridine ring substituted with chlorine, contributing to its unique biological properties. The structural components include a methyl ester group and an amino group, enhancing its solubility and reactivity in biological systems.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics .

2. Neuroprotective Properties

In addition to its antimicrobial effects, the compound has been investigated for its neuroprotective properties. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

In a study involving neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism appears to involve modulation of apoptotic pathways, enhancing cell survival rates by approximately 40% under stress conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial metabolism, disrupting their growth.

- Receptor Modulation : It may also bind to neurotransmitter receptors, influencing neuronal signaling pathways and providing neuroprotective effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate | 0.83 | Methyl substitution enhances lipophilicity |

| 2-Amino-3-(pyridin-2-yl)propionic acid | 0.77 | Lacks chlorination affecting biological activity |

| (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | 0.71 | Different pyridine substitution pattern |

This comparative analysis highlights how the chlorination on the pyridine ring contributes to the distinct biological profile of this compound.

Q & A

Q. Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O ester stretch at ~1730 cm⁻¹, NH₃⁺ vibrations at ~3360 cm⁻¹) .

- Melting Point : Compare observed values (e.g., 186–189°C for analogous compounds) with literature to assess crystallinity and impurities .

- Chloride Confirmation : Use silver nitrate precipitation or reaction with 4-amino-antipyrine TS2 for colorimetric chloride detection .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to verify purity (>98%) and monitor degradation products .

Advanced: How can low yields during synthesis be resolved?

Q. Methodological Answer :

- Optimize reaction time : Extend reaction duration (e.g., 48 hours for deprotection) to ensure complete conversion .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity of the pyridyl group.

- Temperature control : Maintain temperatures below 80°C during esterification to prevent racemization .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) and adjust stoichiometry or catalysts .

Advanced: What is the role of the 5-chloropyridin-2-yl group in bioactivity studies?

Q. Methodological Answer :

- Electron-withdrawing effects : The chlorine atom enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., cholinesterases) .

- Structural analogs : Compare with compounds like AChE/BChE-IN-3 hydrochloride (IC₅₀ values: 0.383 μM for BChE), where pyridyl groups contribute to inhibitory activity .

- Targeted assays : Screen against kinase or protease targets using fluorescence polarization or enzyme-linked assays to identify activity .

Basic: What are the best practices for handling and storage?

Q. Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group .

- Solubility : Dissolve in polar solvents (e.g., water, methanol) for biological assays; avoid prolonged exposure to moisture .

- Safety : Use fume hoods during synthesis due to HCl off-gassing, and wear nitrile gloves to prevent skin irritation .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Modify the pyridyl group : Introduce substituents (e.g., fluoro, methyl) at the 4-position to assess steric/electronic effects on target binding .

- Amino acid backbone : Replace the methyl ester with ethyl or benzyl esters to study lipophilicity impacts on membrane permeability .

- Salt forms : Compare hydrochloride with trifluoroacetate salts to evaluate solubility and crystallinity differences .

Basic: What solubility properties are critical for experimental design?

Q. Methodological Answer :

- Aqueous solubility : The hydrochloride salt enhances water solubility (~50 mg/mL at 25°C), facilitating in vitro assays .

- Organic solvents : Soluble in methanol, DMSO, and DMF; insoluble in non-polar solvents (e.g., hexane) .

- pH-dependent behavior : Protonation of the amino group at physiological pH (7.4) improves stability in buffered solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.